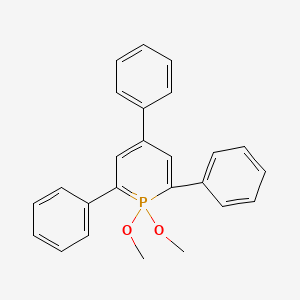
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is a chemical compound with the molecular formula C₂₅H₂₃O₂P and a molecular weight of 386.4227 g/mol . This compound is known for its unique structure, which includes a phosphorin ring substituted with three phenyl groups and two methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- typically involves the reaction of triphenylphosphine with formaldehyde and methanol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorins depending on the reagents used.
Scientific Research Applications
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-1,1-dihydro-1,1-dimethoxy-: This compound has similar structural features but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties and reactivity compared to other phosphorins.
Properties
CAS No. |
20995-67-9 |
|---|---|
Molecular Formula |
C25H23O2P |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,1-dimethoxy-2,4,6-triphenyl-1λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C25H23O2P/c1-26-28(27-2)24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(28)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI Key |
BWDJCRHSFXAABL-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















